molecular formula C9H8F4O2 B13426371 [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol

[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol

Cat. No.: B13426371
M. Wt: 224.15 g/mol
InChI Key: WJMHMUHTWCCOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol: is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a fluorine atom attached to a benzene ring. The molecular formula is C8H6F4O, and it has a molecular weight of 194.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods: the Suzuki-Miyaura coupling and Friedel-Crafts acylation are commonly used in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, H2SO4, Cl2, Br2

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

[3-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C9H8F4O2/c1-15-8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-3,14H,4H2,1H3

InChI Key

WJMHMUHTWCCOER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.